

Umbralisib R-enantiomer mechanism of action in cancer cells

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An In-depth Technical Guide on the Core Mechanism of Action of Umbralisib's R-enantiomer in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a novel, orally administered kinase inhibitor that has demonstrated significant clinical activity in various hematological malignancies.[1][2][3] It is distinguished from other phosphatidylinositol 3-kinase (PI3K) inhibitors by its dual-action mechanism, targeting both PI3K-delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).[1][4][5][6][7][8] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and trafficking of B-lymphocytes, making it a key therapeutic target in B-cell malignancies.[4][9][10][11] The R-enantiomer of umbralisib is denoted as Rp-5264.[12] While much of the literature discusses the racemic mixture, this guide will focus on the specific mechanisms of action relevant to its therapeutic effects in cancer cells.

Core Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key signaling pathways that are often dysregulated in cancer.

Phosphoinositide 3-Kinase Delta (PI3K δ) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[10][13] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell proliferation and resistance to apoptosis.[4][9] Umbralisib is a potent and highly selective inhibitor of the PI3K δ isoform.[4][5][12][14]

Key downstream effects of PI3K δ inhibition by umbralisib include:

- **Inhibition of Cell Proliferation and Survival:** By blocking PI3K δ , umbralisib prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of the downstream serine/threonine kinase AKT.[12][15] The subsequent decrease in AKT phosphorylation inhibits signals that promote cell cycle progression and survival, ultimately leading to G2/M cell cycle arrest and apoptosis in malignant B-cells.[12]
- **Disruption of Cell Trafficking and Adhesion:** PI3K δ signaling is essential for B-cell receptor (BCR) signaling and the function of chemokine receptors like CXCR4 and CXCR5, which control the migration and homing of B-cells to protective microenvironments in the lymph nodes and bone marrow.[9][10] Umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines in vitro.[16][17]

Casein Kinase 1 Epsilon (CK1 ϵ) Inhibition

Uniquely among PI3K inhibitors, umbralisib also targets CK1 ϵ , a serine/threonine kinase implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5][16][17][18]

The anti-cancer effects of CK1 ϵ inhibition are attributed to:

- **Regulation of Oncogenic Protein Translation:** CK1 ϵ is involved in pathways that regulate the translation of key oncoproteins.[5][14] Inhibition of CK1 ϵ by umbralisib can lead to the downregulation of oncogenes such as c-MYC, further contributing to its anti-proliferative effects.[18][19]
- **Modulation of Immune-Mediated Toxicities:** A significant challenge with first-generation PI3K inhibitors has been the high incidence of immune-mediated toxicities, which are thought to result from the detrimental effects of PI3K inhibition on regulatory T-cells (Tregs).[4][18] The concurrent inhibition of CK1 ϵ by umbralisib appears to have a protective effect on Tregs,

preserving their number and function.[18] This unique aspect of its mechanism may explain the improved safety profile and lower rates of severe immune-mediated adverse events observed with umbralisib compared to other agents in its class.[4][5][18]

Quantitative Data

The following tables summarize the quantitative data regarding the potency and cellular effects of umbralisib.

Table 1: In Vitro Potency and Selectivity of Umbralisib

Target	Assay Type	Value	Reference
PI3K δ	Enzyme Assay (IC50)	22.2 nM	[5][12]
PI3K δ	Cell-based Assay (EC50)	24.3 nM	[12]
CK1 ϵ	Cell-based Assay (EC50)	6.0 μ M	[19]
PI3K α	Enzyme Assay (IC50)	>10 μ M (>1000-fold selective vs δ)	[5][12]
PI3K β	Enzyme Assay (IC50)	1116 nM (>30-50-fold selective vs δ)	[5][12]
PI3K γ	Enzyme Assay (IC50)	1065 nM (>15-50-fold selective vs δ)	[5][12]

Table 2: Cellular Effects of Umbralisib

Effect	Cell Type/Assay	Concentration	Result	Reference
Inhibition of Cell Proliferation	Human whole blood CD19+ cells	100-300 nM	Half-maximal inhibition	[12] [19]
Inhibition of Cell Proliferation	B, T, and monocytic cell lines	0.5 - 7.5 μ M	50% growth inhibition	[15]
Inhibition of AKT Phosphorylation	Human lymphoma and leukemia cell lines	10 nM - 100 μ M	Concentration-dependent inhibition	[19]
Repression of c-Myc Expression	DLBCL cell line (LY7)	15-50 μ M	Potent repression	[19]
Cell Cycle Arrest	Peripheral Blood Mononuclear Cells (PBMCs)	Not specified	G2/M arrest followed by increase in Sub G0 cells	[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of umbralisib are provided below.

PI3K δ Kinase Assay (Luminescent-based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

- Materials:
 - Recombinant human PI3K δ enzyme (e.g., p110 δ /p85 α)
 - PI3K lipid substrate (e.g., PIP2)
 - ATP solution
 - Kinase assay buffer
 - Umbralisib (or R-enantiomer) dissolved in DMSO
 - ADP-Glo™ Reagent and Kinase Detection Reagent
 - 96-well or 384-well white assay plates
- Procedure:
 - Prepare serial dilutions of umbralisib in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
 - Add the PI3K δ enzyme to the wells of the assay plate.
 - Add the umbralisib dilutions or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
 - Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
 - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.

- Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

CK1ε Kinase Assay

This protocol follows a similar principle to the PI3Kδ assay.[\[23\]](#)

- Principle: Measures the phosphorylation of a substrate (e.g., dephosphorylated casein) by CK1ε using a luminescent ADP-Glo™ format.
- Materials:
 - Recombinant human CK1ε enzyme
 - Substrate (e.g., Dephosphorylated Casein)
 - ATP solution
 - Assay buffer
 - Umbralisib dissolved in DMSO
 - ADP-Glo™ Reagents
 - 384-well low volume assay plates
- Procedure:
 - Add 1 µL of umbralisib dilutions or vehicle control (5% DMSO) to the wells.
 - Add 2 µL of CK1ε enzyme.
 - Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
 - Incubate at room temperature for 60 minutes.
 - Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

- Record luminescence.
- Calculate IC₅₀ values as described for the PI3Kδ assay.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[\[12\]](#)[\[24\]](#)[\[25\]](#)

- Principle: Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (like WST-8 in CCK-8 or MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
- Materials:
 - Cancer cell line of interest (e.g., lymphoma or leukemia cell lines)
 - Complete cell culture medium
 - 96-well cell culture plates
 - Umbralisib
 - CCK-8 or MTT reagent
 - Solubilization buffer (for MTT assay)
- Procedure:
 - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5×10^4 cells/well) and allow them to adhere overnight (for adherent cells).[\[24\]](#)
 - Prepare serial dilutions of umbralisib in culture medium and add them to the wells. Include a vehicle control (DMSO).
 - Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a CO₂ incubator.
[\[12\]](#)[\[24\]](#)
 - Add the CCK-8 or MTT reagent to each well and incubate for an additional 1-4 hours.

- If using MTT, add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[\[24\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blotting for Phosphorylated AKT (pAKT)

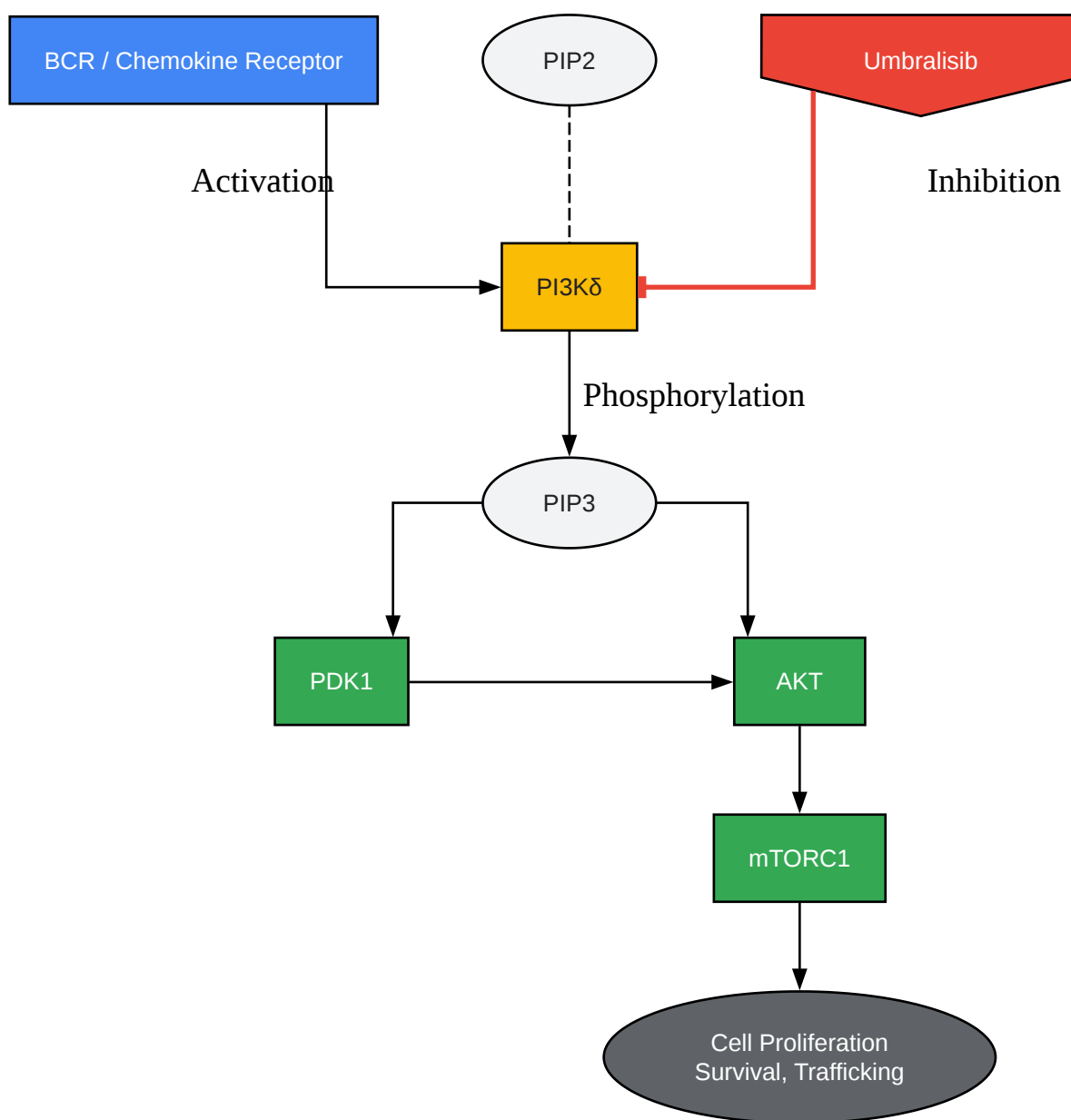
This technique is used to detect changes in the phosphorylation status of key signaling proteins.[\[26\]](#)

- Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., pAKT and total AKT).
- Materials:
 - Cancer cell line
 - Umbralisib
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF or nitrocellulose membranes
 - Transfer buffer and apparatus
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 - Primary antibodies (anti-pAKT Ser473, anti-total AKT)
 - HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Procedure:
 - Culture cells and treat with various concentrations of umbralisib for a specified time.
 - Lyse the cells on ice and collect the supernatant containing the protein extracts.
 - Determine the protein concentration of each lysate.
 - Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and then transfer them to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe for total AKT and a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.

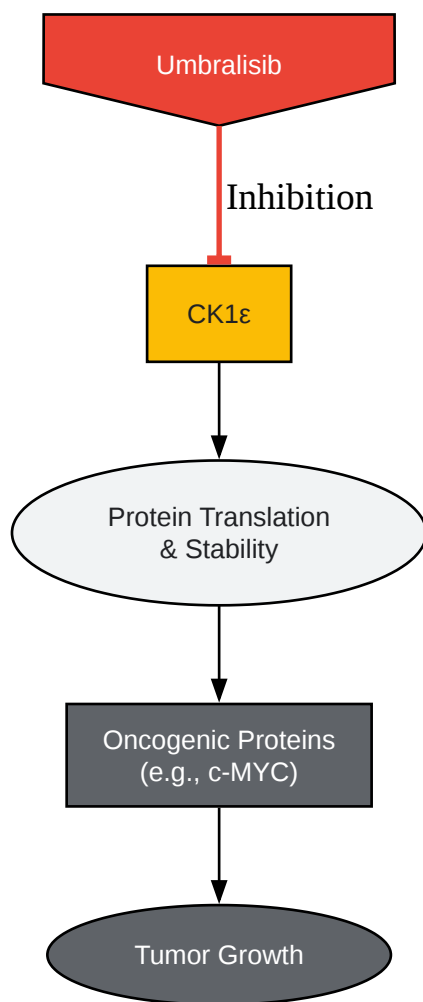
Visualizations

Signaling Pathway Diagrams



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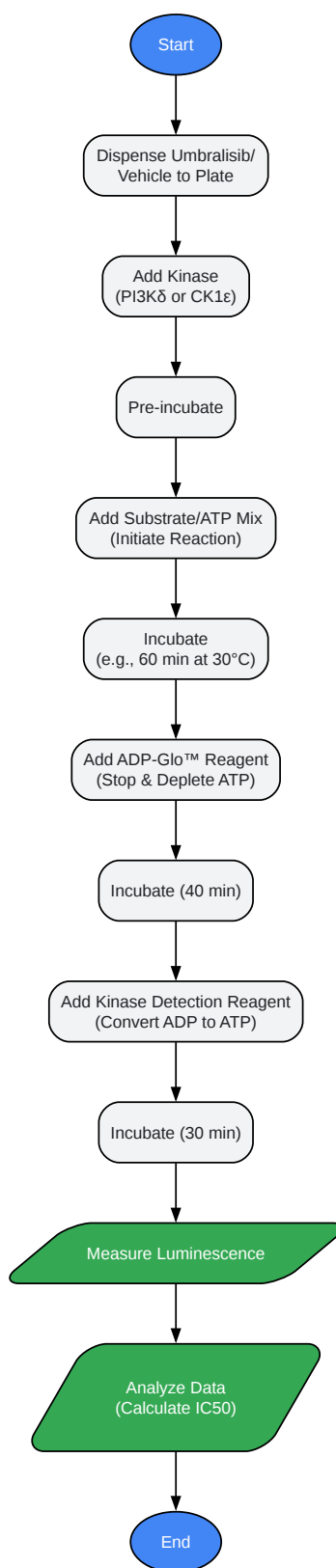
Caption: PI3Kδ signaling pathway and the inhibitory action of umbralisib.



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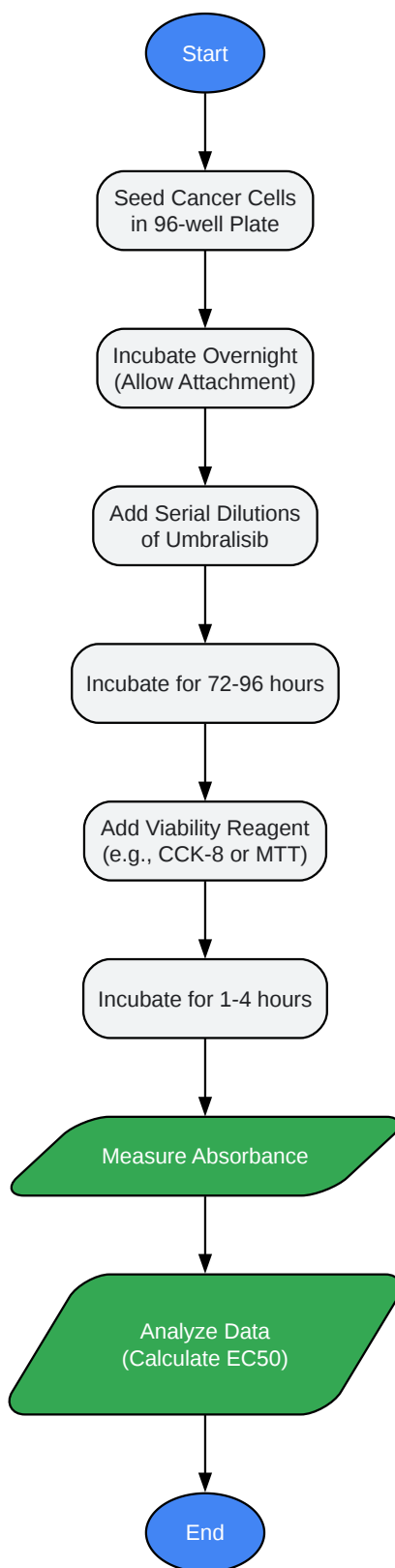
Caption: Role of CK1ε in cancer and its inhibition by umbralisib.

Experimental Workflow Diagrams



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Caption: General workflow for a luminescent-based kinase inhibition assay.



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Caption: Workflow for a typical cell viability (e.g., CCK-8) assay.

Conclusion

The R-enantiomer of umbralisib represents a significant advancement in the treatment of hematological malignancies, primarily due to its unique dual-inhibitory mechanism of action. By potently and selectively targeting PI3K δ , it effectively disrupts the core signaling pathways that drive B-cell proliferation, survival, and migration.[4][9][12] Furthermore, its concurrent inhibition of CK1 ϵ not only provides an additional layer of anti-neoplastic activity through the regulation of oncogenic proteins but may also contribute to a more favorable safety profile by preserving the function of regulatory T-cells.[5][18] This dual mechanism underscores the rational design of umbralisib as a targeted therapy with the potential for both enhanced efficacy and improved tolerability over earlier-generation PI3K inhibitors.

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